Gadoxetic acid

Descripción

Propiedades

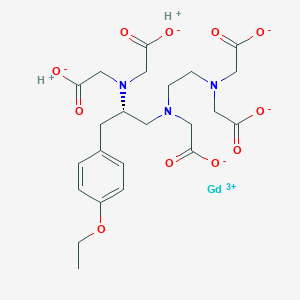

Fórmula molecular |

C23H30GdN3O11 |

|---|---|

Peso molecular |

681.7 g/mol |

Nombre IUPAC |

2-[[(2S)-2-[bis(carboxylatomethyl)amino]-3-(4-ethoxyphenyl)propyl]-[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate;gadolinium(3+);hydron |

InChI |

InChI=1S/C23H33N3O11.Gd/c1-2-37-18-5-3-16(4-6-18)9-17(26(14-22(33)34)15-23(35)36)10-24(11-19(27)28)7-8-25(12-20(29)30)13-21(31)32;/h3-6,17H,2,7-15H2,1H3,(H,27,28)(H,29,30)(H,31,32)(H,33,34)(H,35,36);/q;+3/p-3/t17-;/m0./s1 |

Clave InChI |

PCZHWPSNPWAQNF-LMOVPXPDSA-K |

SMILES |

[H+].[H+].CCOC1=CC=C(C=C1)CC(CN(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Gd+3] |

SMILES isomérico |

[H+].[H+].CCOC1=CC=C(C=C1)C[C@@H](CN(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Gd+3] |

SMILES canónico |

[H+].[H+].CCOC1=CC=C(C=C1)CC(CN(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Gd+3] |

Sinónimos |

disodium gadoxetate eovist gadolinium (4S)-4-(4-ethoxybenzyl)-3,6,9-tris(carboxylatomethyl)-3,6,9-triazaundecanoic acid disodium salt gadolinium ethoxybenzyl diethylenetriaminepentaacetic acid gadolinium ethoxybenzyl DTPA gadoxetate disodium gadoxetic acid gadoxetic acid disodium Gd-EOB-DTPA primovist |

Origen del producto |

United States |

Foundational & Exploratory

A Technical Guide to the Hepatocellular Mechanism of Action of Gadoxetic Acid

For Researchers, Scientists, and Drug Development Professionals

Gadoxetic acid, also known as Gd-EOB-DTPA (gadolinium ethoxybenzyl diethylenetriamine pentaacetic acid), is a gadolinium-based, hepatocyte-specific magnetic resonance imaging (MRI) contrast agent. Its unique properties allow for a dual-phase assessment of the liver, providing information on both perfusion and hepatocellular function. This guide provides an in-depth overview of the molecular mechanisms governing its action within hepatocytes, quantitative data, and key experimental methodologies.

Core Mechanism: A Dual-Phase Profile

Upon intravenous administration, this compound initially distributes within the vascular and extracellular spaces, behaving like a conventional extracellular contrast agent. This allows for dynamic phase imaging (arterial, portal venous, and transitional phases) to assess liver hemodynamics.[1] Subsequently, it is actively taken up by functional hepatocytes, leading to the hepatobiliary phase (HBP), which typically begins around 10 minutes and is optimal at 20 minutes post-injection.[2][3][4] This hepatocellular uptake is the cornerstone of its mechanism, enabling the differentiation of lesions with functioning hepatocytes from those without.[2]

Approximately 50% of the injected dose of this compound is taken up by hepatocytes and excreted into the biliary system, while the other 50% is eliminated by the kidneys through glomerular filtration.[3][5][6] This dual excretion pathway is a key characteristic of its pharmacokinetic profile.

Hepatocellular Transport: The Molecular Journey

The transit of this compound into and out of the hepatocyte is a highly regulated process mediated by specific transmembrane transporter proteins located on the sinusoidal (basolateral) and canalicular (apical) membranes of the cell.

The uptake of this compound from the sinusoidal blood into the hepatocyte is an active transport process primarily mediated by Organic Anion Transporting Polypeptides (OATPs) .[7] Specifically, OATP1B1 and OATP1B3 are the key transporters responsible for this influx.[1][6][8][9][10] The Na+-taurocholate cotransporting polypeptide (NTCP) has also been shown to be involved, acting as a high-affinity, low-capacity transporter for this compound.[6][8][11] The ethoxybenzyl (EOB) moiety of the molecule confers the lipophilicity required for recognition by these transporters.[3]

Once inside the hepatocyte, the paramagnetic gadolinium ion shortens the T1 relaxation time of surrounding water protons. This results in a significant increase in signal intensity on T1-weighted MR images, causing the normal liver parenchyma to appear bright during the hepatobiliary phase.

This compound is excreted from the hepatocyte unchanged via two main pathways:

-

Biliary Excretion: The primary route of excretion is into the bile canaliculi. This process is mediated by the ATP-dependent efflux transporter Multidrug Resistance-associated Protein 2 (MRP2) , located on the canalicular membrane.[3][7][8][11]

-

Sinusoidal Efflux: A secondary efflux pathway exists back into the sinusoidal blood, which is mediated by Multidrug Resistance-associated Protein 3 (MRP3) on the basolateral membrane.[7][11] This pathway may become more significant in cholestatic conditions where biliary excretion is impaired.

The overall mechanism, from blood to bile, is a dynamic process of transporter-mediated uptake and excretion.

Quantitative Data Summary

The following table summarizes key quantitative parameters related to the pharmacokinetics and transport of this compound.

| Parameter | Value | Description | Source(s) |

| Clinical Dose | 0.025 mmol/kg (0.1 mL/kg) | Standard intravenous bolus dose for adults and pediatrics. | [2][3][5][12][[“]][14] |

| Excretion Routes | ~50% Hepatobiliary, ~50% Renal | In humans with normal liver and kidney function. | [3][5][6] |

| Hepatocyte Uptake Rate (ki) | 0.22 ± 0.05 /min | Rate of gadoxetate transport from extracellular space into hepatocytes in healthy volunteers. | [11] |

| Hepatocyte Efflux Rate (kef) | 0.017 ± 0.006 /min | Rate of gadoxetate transport out of hepatocytes in healthy volunteers. | [11] |

| Transporter Affinity (Km,u) | 106 µM | Unbound Michaelis-Menten constant for uptake in plated rat hepatocytes. | [15][16] |

| Plasma Protein Binding | >98% (in some reports) | Extent of binding to plasma proteins, primarily albumin. | [17][18] |

Key Experimental Protocols

The mechanism of this compound has been elucidated through a combination of in vitro and in vivo experimental models.

This method is crucial for identifying and characterizing specific transporters involved in this compound uptake.

-

Objective: To quantify the uptake of this compound mediated by a specific transporter (e.g., OATP1B1, OATP1B3) expressed in a cellular model.

-

Methodology:

-

Cell Culture: Human Embryonic Kidney 293 (HEK293) cells are cultured. These cells do not endogenously express hepatic transporters, making them an ideal model system.[19]

-

Transfection: Cells are stably transfected with a plasmid containing the gene for a specific transporter (e.g., SLCO1B1 for OATP1B1) or a vector control.

-

Incubation: Transfected cells are incubated with varying concentrations of this compound for a defined period (e.g., 5-10 minutes) at 37°C.[19]

-

Washing: The incubation is stopped by washing the cells with ice-cold buffer to remove extracellular this compound.

-

Cell Lysis: Cells are lysed to release the intracellular contents.

-

Quantification: The intracellular concentration of this compound is quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[15][20]

-

Data Analysis: Uptake in transporter-expressing cells is compared to vector-control cells to determine the transporter-specific uptake. Kinetic parameters like Km and Vmax can be calculated by fitting the data to the Michaelis-Menten equation.[19]

-

This protocol allows for the non-invasive, quantitative assessment of liver function in humans by measuring the dynamics of this compound.

-

Objective: To quantify hepatocyte uptake and excretion of this compound in vivo as a measure of liver function.

-

Methodology:

-

Baseline Imaging: Pre-contrast T1 maps of the liver are acquired using a sequence like the Look-Locker Inversion Recovery (LLIR) or a dual flip-angle approach.[21][22][23] This establishes the baseline T1 relaxation time of the liver tissue.

-

Contrast Administration: A standard dose of this compound (0.025 mmol/kg) is administered as an intravenous bolus.[11][22][24][25]

-

Dynamic Imaging: Dynamic contrast-enhanced (DCE) MRI is performed with high temporal resolution to capture the signal changes in the aorta (as an arterial input function) and the liver parenchyma over time.

-

Hepatobiliary Phase Imaging: A post-contrast T1 map is acquired at the hepatobiliary phase (typically 20 minutes post-injection).[22][26]

-

Pharmacokinetic Modeling: The signal intensity time-course data is converted to gadoxetate concentration. A tracer kinetic model (e.g., a dual-input, two-compartment model) is applied to the data to derive quantitative parameters, including the hepatocyte uptake rate (ki) and efflux rate (kef).[11] The reduction in T1 relaxation time between pre- and post-contrast scans can also be used as a surrogate for function.[22]

-

Factors Influencing the Mechanism and Clinical Relevance

The efficiency of this compound transport is directly linked to the expression and function of the OATP and MRP transporters, which can be altered by genetics and disease.

-

Genetic Polymorphisms: Variations in the genes encoding transporters, particularly SLCO1B1 (OATP1B1), can lead to reduced transporter function. This impairs this compound uptake, resulting in weaker liver enhancement on HBP images.[10][27][28]

-

Liver Disease: In chronic liver diseases like cirrhosis and in hepatocellular carcinoma (HCC), the expression of OATP1B1 and OATP1B3 is often downregulated.[9][29] This leads to reduced or absent uptake of this compound in diseased tissue or tumors, causing them to appear hypointense (dark) relative to the enhanced, healthy liver parenchyma in the HBP.[3] This differential enhancement is a critical principle for lesion detection and characterization.

References

- 1. pubs.rsna.org [pubs.rsna.org]

- 2. The role of this compound as a paramagnetic contrast medium in the characterization and detection of focal liver lesions: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Gadoxetate Acid-Enhanced MR Imaging for HCC: A Review for Clinicians - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Optimization of hepatobiliary phase imaging in this compound-enhanced magnetic resonance imaging: a narrative review - Wang - Quantitative Imaging in Medicine and Surgery [qims.amegroups.org]

- 5. Hepatobiliary contrast agents: differential diagnosis of focal hepatic lesions, pitfalls and other indications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Assessment of gadoxetate DCE-MRI as a biomarker of hepatobiliary transporter inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quantification of liver function using this compound-enhanced MRI - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Uptake of this compound in hepatobiliary phase magnetic resonance imaging and transporter expression in hypovascular hepatocellular nodules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound–enhanced magnetic resonance imaging to predict paritaprevir-induced hyperbilirubinemia during treatment of hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Quantitative Assessment of Liver Function Using Gadoxetate-Enhanced Magnetic Resonance Imaging: Monitoring Transporter-Mediated Processes in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. reference.medscape.com [reference.medscape.com]

- 13. topics.consensus.app [topics.consensus.app]

- 14. Hepatic Arterial Phase on this compound-Enhanced Liver MR Imaging: A Randomized Comparison of 0.5 mL/s and 1 mL/s Injection Rates - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. Docetaxel serum protein binding with high affinity to alpha 1-acid glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Protein binding of drugs--the clinical significance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Fat-separated T1 mapping for liver function analysis on this compound-enhanced MR imaging: 2D two-point Dixon Look-Locker inversion recovery sequence for differentiation of Child-Pugh class B/C from Child-Pugh class A/chronic liver disease - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Value of T1 mapping on this compound-enhanced MRI for microvascular invasion of hepatocellular carcinoma: a retrospective study - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Fat-separated T1 mapping for liver function analysis on this compound-enhanced MR imaging: 2D two-point Dixon Look-Locker inversion recovery sequence for differentiation of Child-Pugh class B/C from Child-Pugh class A/chronic liver disease - Hwang - Quantitative Imaging in Medicine and Surgery [qims.amegroups.org]

- 24. Imaging features of this compound-enhanced MR imaging for evaluation of tumor-infiltrating CD8 cells and PD-L1 expression in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Radiomics model based on preoperative this compound-enhanced MRI for predicting liver failure - PMC [pmc.ncbi.nlm.nih.gov]

- 26. scienceopen.com [scienceopen.com]

- 27. Impact of OATP transporters on pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Clinical importance of OATP1B1 and OATP1B3 in drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Detection and characterization of liver lesions using this compound as a tissue-specific contrast agent - PMC [pmc.ncbi.nlm.nih.gov]

Gadoxetic Acid: A Technical Guide on Molecular Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gadoxetic acid, also known by its salt form gadoxetate disodium (marketed as Eovist® in the United States and Primovist® in Europe), is a gadolinium-based contrast agent (GBCA) utilized in magnetic resonance imaging (MRI).[1][2] It is a paramagnetic contrast medium distinguished by its hepatocyte-specific properties, which allow for a biphasic mode of action.[3][4][5] Initially, it distributes within the extracellular space, enabling dynamic vascular imaging similar to conventional extracellular GBCAs. Subsequently, it is actively taken up by functional hepatocytes, providing detailed information on liver function and enhancing the characterization of focal liver lesions.[3][4][6] This dual functionality makes it a valuable tool in the diagnosis and management of liver diseases.[7][8]

Molecular Structure and Physicochemical Properties

This compound is an ionic, linear complex composed of a central gadolinium ion (Gd³⁺) chelated by the ligand ethoxybenzyl diethylenetriamine pentaacetic acid (EOB-DTPA).[4][9] The presence of the lipophilic ethoxybenzyl group is crucial for its recognition and transport by hepatocytes.[5]

Caption: Logical relationship of this compound's core components.

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| Chemical Formula | C₂₃H₃₀GdN₃O₁₁ | [1][5][9][10] |

| Molecular Weight | 681.75 g/mol | [1][2][9] |

| CAS Registry Number | 135326-11-3 | [9] |

| LogP | -1.0922 | [1] |

| Thermodynamic Stability | log K = 23.46 | [5] |

| Appearance | Aqueous formulation (0.25 mol/L) | [11] |

| Solubility | Highly water-soluble | [5] |

Mechanism of Action: Hepatocyte-Specific Uptake and Excretion

This compound's unique diagnostic utility stems from its interaction with specific transporters on hepatocyte membranes. This allows for a functional assessment of the liver parenchyma.

Signaling and Transport Pathway

After intravenous administration, this compound initially distributes in the vascular and interstitial spaces.[4] The subsequent hepatobiliary phase is mediated by a series of active transport processes:

-

Uptake: The ethoxybenzyl moiety facilitates the recognition and uptake of this compound from the sinusoidal blood into hepatocytes primarily via the organic anion-transporting polypeptides OATP1B1 and OATP1B3.[3][4][6][12][13]

-

Excretion: Once inside the hepatocyte, approximately 50% of the agent is excreted unchanged into the bile canaliculi.[6] This process is mediated by the multidrug resistance-associated protein 2 (MRP2), located on the canalicular membrane.[4][6][8]

-

Alternative Efflux: An alternative efflux pathway back into the sinusoidal blood exists via the multidrug resistance-associated protein 3 (MRP3).[6][12] The remaining 50% of the injected dose is eliminated renally via glomerular filtration.[6]

Caption: this compound transport pathway in hepatocytes.

Magnetic Resonance Properties

The efficacy of this compound as a contrast agent is determined by its ability to shorten the T1 relaxation time of surrounding water protons, a property known as relaxivity.

| Property | Value (at 37 °C) | Magnetic Field | Medium | Reference(s) |

| r1 Relaxivity (R1) | 8.2 mM⁻¹s⁻¹ | 0.47 T | Human Plasma | [11] |

| r1 Relaxivity (R1) | 4.9 mM⁻¹s⁻¹ | 0.47 T | Water | [11] |

| r1 Relaxivity (R1) | ~5.6 mM⁻¹s⁻¹ | 1.5 T | Rat Blood | [14] |

| r1 Relaxivity (R1) | ~10.1 mM⁻¹s⁻¹ | 1.5 T | Rat Liver | [14] |

| Protein Binding | 10.3 ± 1.4% | Not specified | Human Plasma | [11] |

The higher relaxivity in plasma compared to water is attributed to its moderate protein binding (approximately 10%).[4][11] This interaction slows the molecular tumbling rate of the gadolinium complex, increasing its efficiency in T1 shortening.

Experimental Protocols

Protocol for a this compound-Enhanced Liver MRI Examination

This protocol outlines a typical clinical workflow for liver imaging using this compound.[4][15]

Caption: Workflow for a typical this compound-enhanced liver MRI.

Methodology:

-

Patient Preparation: Patients may be instructed to fast for several hours prior to the examination to reduce bowel peristalsis and optimize gallbladder filling.

-

Pre-contrast Imaging: Standard liver MRI sequences are acquired, including T1-weighted in-phase and opposed-phase images and T2-weighted images.[15]

-

Contrast Administration: this compound is administered as an intravenous bolus injection at a recommended dose of 0.1 mL/kg (equivalent to 0.025 mmol/kg) of body weight, typically at a rate of 1 mL/s, followed by a saline flush.[4][15][16]

-

Dynamic Phase Imaging: Immediately following injection, T1-weighted gradient-echo sequences with fat saturation are acquired sequentially to capture the vascular phases:

-

Late Arterial Phase: Acquired approximately 15-20 seconds post-injection to assess arterial blood supply.[4]

-

Portal Venous Phase: Acquired at 50-60 seconds to visualize portal vein enhancement.[4]

-

Transitional Phase: Acquired at approximately 120 seconds, representing a transition between the extracellular and intracellular phases.[4]

-

-

Hepatobiliary Phase (HBP) Imaging: This phase is acquired 20 minutes after the contrast injection.[4][8][15] During this time, the contrast agent accumulates in functional hepatocytes, leading to strong enhancement of the normal liver parenchyma. Lesions lacking functional hepatocytes (e.g., metastases) will appear hypointense.[4][8]

Protocol for Ex Vivo Relaxivity Measurement

This protocol describes a general method for determining the relaxivity of this compound in biological samples, adapted from experimental studies.[14]

Caption: Experimental workflow for ex vivo relaxivity measurement.

Methodology:

-

Animal Model: Female rats (e.g., Wistar) can be used. A bolus of this compound is administered intravenously at various doses (e.g., 10, 25, 40 µmol/kg).[14]

-

Sample Collection: Immediately after sacrifice, liver tissue and blood samples are collected.[14]

-

T1 Measurement:

-

Samples are maintained at a physiological temperature (37 ± 3 °C).[14]

-

T1 relaxation times are measured using NMR instruments and/or MRI scanners across a range of magnetic field strengths (e.g., 1.5 T, 3 T, 7 T).[14]

-

The relaxation rate (R1) is calculated as the inverse of the T1 value (R1 = 1/T1).[14]

-

-

Gadolinium Concentration Measurement:

-

The same samples are analyzed to determine the precise gadolinium concentration. This is typically performed using inductively coupled plasma mass spectrometry (ICP-MS) or optical emission spectrometry (OES) after acid digestion of the tissue.[14]

-

-

Relaxivity Calculation: The relaxivity (r1) is calculated by plotting the change in relaxation rate (R1_sample - R1_baseline) against the measured gadolinium concentration ([Gd]). The slope of this linear relationship represents the r1 relaxivity in units of mM⁻¹s⁻¹.

Protocol for In Vitro Protein Binding Assay

This protocol outlines a general methodology for determining the extent of drug binding to plasma proteins using equilibrium dialysis or ultrafiltration, adapted from standard biochemical procedures.

Caption: Workflow for an in vitro plasma protein binding assay.

Methodology (Equilibrium Dialysis Example):

-

Preparation: A solution of this compound at a known concentration is prepared. Human plasma is obtained and may be diluted in a suitable buffer.

-

Dialysis Setup: A semi-permeable membrane (with a molecular weight cut-off that retains plasma proteins but allows free passage of the unbound drug) is used to create two chambers. One chamber contains the human plasma mixed with this compound, and the other contains only the buffer.

-

Incubation: The apparatus is incubated at 37°C with gentle agitation for a sufficient period (e.g., 18-24 hours) to allow equilibrium to be reached between the two chambers.

-

Sample Analysis: After incubation, samples are taken from both the plasma chamber (containing total drug) and the buffer chamber (containing only unbound drug). The concentration of this compound in the buffer chamber is measured, typically via ICP-MS to quantify the gadolinium content.

-

Calculation: The concentration of the unbound drug is determined from the buffer chamber. The total drug concentration is known. The percentage of protein binding is calculated as: % Bound = ( [Total Drug] - [Unbound Drug] / [Total Drug] ) x 100

References

- 1. This compound|135326-11-3 - MOLBASE Encyclopedia [m.molbase.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. The role of this compound as a paramagnetic contrast medium in the characterization and detection of focal liver lesions: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | C23H30GdN3O11 | CID 25203894 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Quantification of liver function using this compound-enhanced MRI - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cas 135326-11-3,this compound | lookchem [lookchem.com]

- 8. Gadoxetate Acid-Enhanced MR Imaging for HCC: A Review for Clinicians - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound [drugfuture.com]

- 10. ClinPGx [clinpgx.org]

- 11. Detection and characterization of liver lesions using this compound as a tissue-specific contrast agent - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pubs.rsna.org [pubs.rsna.org]

- 14. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 15. Diagnostic performance of abbreviated this compound-enhanced magnetic resonance protocols with contrast-enhanced computed tomography for detection of colorectal liver metastases - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Experimental studies on artifacts and tumor enhancement on this compound-enhanced arterial phase liver MRI in a rabbit VX2 tumor model - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis of a Hepatocyte-Specific MRI Contrast Agent: A Technical Guide to the Discovery and Development of Gadoxetic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gadoxetic acid, also known as Gd-EOB-DTPA, represents a significant advancement in magnetic resonance imaging (MRI) of the liver. Its unique properties as a hepatocyte-specific contrast agent, offering both dynamic and hepatobiliary phase imaging, have revolutionized the detection and characterization of focal liver lesions. This technical guide provides an in-depth overview of the discovery and development of this compound, detailing its chemical synthesis, mechanism of action, and the key preclinical and clinical studies that established its safety and efficacy. Quantitative data is summarized in structured tables, and detailed experimental protocols for pivotal studies are provided. Furthermore, signaling pathways and experimental workflows are visualized through diagrams to facilitate a comprehensive understanding of this important diagnostic tool.

Introduction: The Need for a Liver-Specific Contrast Agent

Conventional extracellular gadolinium-based contrast agents provide valuable information on the vascularity of liver lesions. However, their utility is limited by their non-specific distribution in the extracellular space. The development of a contrast agent that is actively taken up by hepatocytes was a long-sought goal in liver imaging, promising improved lesion-to-liver contrast and functional assessment of liver tissue. This compound was designed to meet this need, incorporating a lipophilic ethoxybenzyl (EOB) group into the gadolinium-diethylenetriamine pentaacetic acid (Gd-DTPA) chelate.[1] This modification facilitates its recognition and transport by specific transporters on the hepatocyte membrane.

Chemical Synthesis and Properties

This compound disodium (C₂₃H₂₈GdN₃Na₂O₁₁) has a molecular weight of 725.71 Da.[2] The synthesis involves the complexation of the paramagnetic gadolinium ion (Gd³⁺) with the ligand ethoxybenzyl-diethylenetriamine pentaacetic acid (EOB-DTPA).[1][3]

A general synthetic approach involves:

-

Ligand Synthesis: The EOB-DTPA ligand is synthesized through a multi-step process. A common method starts with the O-alkylation of a protected tyrosine derivative to introduce the ethoxybenzyl group.[4] This is followed by a series of reactions to build the diethylenetriamine pentaacetic acid backbone.[4][5]

-

Chelation: The synthesized EOB-DTPA ligand is then reacted with a gadolinium salt, typically gadolinium oxide (Gd₂O₃), in an aqueous solution.[4] The mixture is heated to facilitate the formation of the stable Gd-EOB-DTPA complex.[4]

-

Purification and Formulation: The final product is purified and formulated as a sterile solution for intravenous administration.[4]

The resulting compound is a paramagnetic contrast agent that shortens the T1 relaxation time of surrounding water protons, leading to signal enhancement in T1-weighted MRI sequences.[2]

Mechanism of Action: A Dual-Phase Contrast Agent

This compound exhibits a biphasic mechanism of action following intravenous injection, acting as both an extracellular and a hepatocyte-specific contrast agent.[6][7]

-

Dynamic Phase (Extracellular Distribution): Immediately after administration, this compound distributes within the vascular and interstitial compartments, similar to conventional extracellular contrast agents.[7][8] This allows for dynamic imaging of arterial and portal venous phases, providing information about the vascularity of liver lesions.[8]

-

Hepatobiliary Phase (Hepatocyte-Specific Uptake): Subsequently, approximately 50% of the injected dose is actively transported into functional hepatocytes.[9][10] This uptake is primarily mediated by organic anion transporting polypeptides (OATP1B1 and OATP1B3) located on the sinusoidal membrane of hepatocytes.[9][11] The contrast agent is then excreted unchanged into the bile via the multidrug resistance-associated protein 2 (MRP2) on the canalicular membrane.[9][11] This hepatocyte-specific uptake and biliary excretion lead to a sustained enhancement of the liver parenchyma in the hepatobiliary phase, which typically occurs 20 minutes after injection.[10][12]

This dual-phase property allows for a comprehensive evaluation of liver lesions, combining assessment of their vascular perfusion with their hepatocellular function.

Signaling Pathway of Hepatocellular Uptake and Excretion

Caption: Hepatocellular transport of this compound.

Preclinical Development

Preclinical studies were crucial in establishing the safety and efficacy profile of this compound. These studies were conducted in various animal models, including rats and rabbits.

Pharmacokinetics and Biodistribution

Animal studies demonstrated that this compound is eliminated via both renal and biliary pathways in approximately equal measure.[8][9] The ethoxybenzyl moiety was shown to be essential for its hepatic uptake.[8]

Safety and Toxicology

Single and repeat-dose toxicology studies in neonatal rats did not reveal significant safety concerns.[13] While reversible renal tubular vacuolation was observed at higher doses, there was no evidence of accompanying renal damage at lower doses.[13] Importantly, no NSF (Nephrogenic Systemic Fibrosis)-like pathology was observed.[13]

Efficacy in Animal Models

Preclinical imaging studies in animal models with induced liver tumors, such as the rabbit VX2 tumor model, demonstrated the ability of this compound to enhance the contrast between the tumor and the surrounding healthy liver parenchyma.[14] These studies were instrumental in optimizing injection protocols and imaging parameters.[14]

Table 1: Summary of Key Preclinical Findings

| Parameter | Finding | Reference |

| Elimination | Approximately 50% renal and 50% biliary excretion. | [8][9] |

| Hepatic Uptake | Mediated by the lipophilic ethoxybenzyl group. | [8] |

| Safety | No significant safety concerns in single and repeat-dose toxicology studies in neonatal rats. | [13] |

| Efficacy | Enhanced tumor-to-liver contrast in animal models of liver cancer. | [14] |

Clinical Development

The clinical development of this compound involved a series of Phase I, II, and III clinical trials to evaluate its safety, pharmacokinetics, and diagnostic efficacy in humans.

Phase I and II Studies

Phase I trials established the safety and tolerability of this compound at doses of 10, 25, 50, and 100 μmol Gd/kg, with no significant side effects or changes in laboratory parameters reported.[2] Early clinical studies demonstrated the feasibility of hepatobiliary imaging and the potential for improved lesion detection.[2]

Phase III Studies and Pivotal Trials

Numerous Phase III trials have confirmed the diagnostic superiority of this compound-enhanced MRI over other imaging modalities for the detection and characterization of hepatocellular carcinoma (HCC) and liver metastases.

A multicenter, randomized trial comparing this compound-enhanced MRI with MRI with extracellular contrast medium (ECCM-MRI) and contrast-enhanced computed tomography (CE-CT) for the staging of colorectal cancer liver metastases found that this compound-enhanced MRI had better diagnostic performance.[15] No further imaging was required in the this compound-enhanced MRI group, compared to 17.0% in the ECCM-MRI group and 39.3% in the CE-CT group.[15]

The SORAMIC trial, a prospective, phase II, randomized, controlled study, included a diagnostic cohort that compared this compound-enhanced MRI against contrast-enhanced multislice CT for stratifying patients with HCC to different treatment strategies.[16][17] The results demonstrated that clinical decision-making was significantly more accurate with this compound-enhanced hepatobiliary MRI than with CT.[17]

Table 2: Summary of Key Clinical Trial Data

| Trial/Study | Comparison | Primary Endpoint/Key Finding | Reference |

| Multicenter Randomized Trial | This compound-enhanced MRI vs. ECCM-MRI vs. CE-CT in colorectal liver metastases | Need for further imaging: 0% (Gadoxetic MRI) vs. 17.0% (ECCM-MRI) vs. 39.3% (CE-CT). | [15] |

| SORAMIC Diagnostic Cohort | This compound-enhanced MRI vs. contrast-enhanced CT in HCC | Accuracy of treatment decisions: 75.1% and 70.3% for Gadoxetic MRI vs. 73.4% and 70.8% for CT (two readers). | [16] |

| Kim et al., 2011 | This compound-enhanced MRI vs. SPIO-enhanced MRI in HCC detection | Sensitivity: 90.7% (Gadoxetic MRI) vs. 84.7% (SPIO-MRI). | [8] |

| Martino et al., 2010 | This compound-enhanced MRI vs. MDCT in HCC detection | Diagnostic accuracy: 88% (Gadoxetic MRI) vs. 74% (MDCT). | [8] |

Experimental Protocols

In Vitro Transporter Assay (General Protocol)

This protocol is a generalized representation based on descriptions of studies using transfected cell lines to identify transporters of this compound.[18][19]

-

Cell Culture: Stably transfect a suitable mammalian cell line (e.g., HEK293) with the gene encoding a human organic anion transporting polypeptide (e.g., SLCO1B1 for OATP1B1, SLCO1B3 for OATP1B3). Culture the transfected cells and a control cell line (without the transporter gene) under standard conditions.

-

Uptake Experiment:

-

Plate the cells in multi-well plates and grow to confluence.

-

Wash the cells with a pre-warmed buffer.

-

Incubate the cells with a solution containing this compound at a known concentration for a specified time at 37°C.

-

Stop the uptake by rapidly washing the cells with ice-cold buffer.

-

Lyse the cells to release the intracellular contents.

-

-

Quantification:

-

Quantify the intracellular concentration of this compound using a suitable analytical method, such as inductively coupled plasma mass spectrometry (ICP-MS) to measure the gadolinium content.

-

Normalize the uptake to the protein content of the cell lysate.

-

-

Data Analysis: Compare the uptake of this compound in the transporter-expressing cells to the control cells to determine if the transporter facilitates its uptake.

Clinical Trial Protocol for this compound-Enhanced MRI (Generalized)

This protocol is a generalized workflow for a clinical trial evaluating the diagnostic performance of this compound-enhanced MRI, based on descriptions from various clinical studies.[15][17]

Caption: Generalized workflow for a clinical trial.

Conclusion

The discovery and development of this compound have marked a paradigm shift in the MRI of the liver. Its unique dual-phase mechanism of action, enabled by its specific interaction with hepatocyte transporters, provides both morphological and functional information, leading to improved diagnostic accuracy for a wide range of liver pathologies. The comprehensive preclinical and clinical development program has established its safety and efficacy, solidifying its role as a cornerstone in modern liver imaging. Ongoing research continues to explore new applications and optimize imaging protocols, further expanding the clinical utility of this remarkable contrast agent.

References

- 1. This compound | C23H30GdN3O11 | CID 25203894 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Detection and characterization of liver lesions using this compound as a tissue-specific contrast agent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN104761461A - Preparation method of novel gadoxetate disodium intermediate - Google Patents [patents.google.com]

- 4. Gadoxetate - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. CN104672099A - New preparation method of this compound disodium intermediate - Google Patents [patents.google.com]

- 6. discovery.researcher.life [discovery.researcher.life]

- 7. Use of gadoxetate disodium for functional MRI based on its unique molecular mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Gadoxetate Acid-Enhanced MR Imaging for HCC: A Review for Clinicians - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quantification of liver function using this compound-enhanced MRI - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The MR imaging diagnosis of liver diseases using this compound: Emphasis on hepatobiliary phase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The role of this compound as a paramagnetic contrast medium in the characterization and detection of focal liver lesions: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound-enhanced magnetic resonance imaging: Hepatocellular carcinoma and mimickers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. fda.gov [fda.gov]

- 14. Experimental studies on artifacts and tumor enhancement on this compound-enhanced arterial phase liver MRI in a rabbit VX2 tumor model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Randomized multicentre trial of this compound-enhanced MRI versus conventional MRI or CT in the staging of colorectal cancer liver metastases - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. This compound-based hepatobiliary MRI in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 18. tandfonline.com [tandfonline.com]

- 19. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to the Pharmacokinetics and Biodistribution of Gadoxetic Acid

For Researchers, Scientists, and Drug Development Professionals

Gadoxetic acid (Gd-EOB-DTPA) is a gadolinium-based contrast agent utilized in magnetic resonance imaging (MRI), primarily for the assessment of liver lesions. Its unique pharmacokinetic profile, characterized by a dual elimination pathway and specific uptake by hepatocytes, provides both dynamic vascular and hepatobiliary phase imaging. This guide offers a comprehensive overview of the pharmacokinetics and biodistribution of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of key biological and experimental processes.

Pharmacokinetic and Biodistribution Data

The following tables summarize the key quantitative parameters of this compound's pharmacokinetics and biodistribution, compiled from various preclinical and clinical studies.

Table 1: Key Pharmacokinetic Parameters of this compound in Humans

| Parameter | Value | Species | Notes |

| Recommended Dose | 0.025 mmol/kg body weight | Human | Corresponds to 0.1 mL/kg of the 0.25 mol/L solution.[1] |

| Plasma Protein Binding | ~10% | Human | This is higher than other gadolinium-based contrast agents like gadopentetate dimeglumine.[2][3] |

| Elimination Half-Life | Approximately 1-2 hours | Human | [1][4][5] |

| Total Clearance | ~209 ± 37 mL/min | Human (Healthy) | Can be reduced in patients with severe hepatic impairment.[6] |

| Renal Excretion | ~50% | Human | Excreted via glomerular filtration.[7][8] |

| Hepatobiliary Excretion | ~50% | Human | Taken up by hepatocytes and excreted into the biliary system.[7][8] |

| Metabolism | Not metabolized | Human, Rat, Monkey | Excreted unchanged.[1][4] |

Table 2: Biodistribution of this compound

| Organ/System | Distribution Characteristics | Key Transporters Involved |

| Liver (Hepatocytes) | Selective uptake leading to parenchymal enhancement in the hepatobiliary phase. Peak accumulation occurs between 20 and 40 minutes post-injection.[1] | Uptake: Organic Anion Transporting Polypeptides (OATP1B1 and OATP1B3).[1][7][9] Efflux (Biliary): Multidrug Resistance-Associated Protein 2 (MRP2).[1][7][8] Efflux (Sinusoidal): Multidrug Resistance-Associated Protein 3 (MRP3).[7][10] |

| Kidneys | Rapid filtration and excretion of the portion not taken up by the liver. | N/A (Glomerular Filtration) |

| Blood/Plasma | Initially distributed in the vascular and extravascular spaces, similar to conventional extracellular contrast agents.[10] | N/A |

| Placenta | Diffuses through the placental barrier in small concentrations.[1] | N/A |

| Blood-Brain Barrier | Does not cross the intact blood-brain barrier.[1] | N/A |

Experimental Protocols

A detailed methodology for a representative preclinical biodistribution study of this compound is outlined below. This protocol is a synthesis of common practices described in the literature for rodent models.

Protocol: Biodistribution of Radiolabeled this compound in Rats

-

Radiolabeling:

-

Synthesize or procure this compound labeled with a suitable radioisotope, such as ¹⁵³Gd. The specific activity should be determined to allow for accurate quantification.

-

-

Animal Model:

-

Use healthy, male Wistar rats (or another appropriate strain) with an average weight of 200-250g.

-

Acclimatize the animals for at least one week before the experiment under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.

-

House the animals individually in metabolism cages to allow for separate collection of urine and feces.

-

-

Dosing and Administration:

-

Fast the animals overnight prior to dosing, with continued access to water.

-

Prepare a sterile, isotonic solution of ¹⁵³Gd-Gadoxetic acid for injection.

-

Administer a single intravenous (IV) bolus injection of the radiolabeled compound via the tail vein. The dose should be equivalent to the clinical dose on a mg/kg basis (e.g., 0.025 mmol/kg).

-

-

Sample Collection:

-

At predetermined time points (e.g., 5, 15, 30, 60, 120, 240 minutes, and 24 hours) post-injection, euthanize a subset of animals (n=3-5 per time point) via an approved method (e.g., CO₂ asphyxiation followed by cervical dislocation).

-

Immediately collect blood via cardiac puncture into heparinized tubes.

-

Dissect and collect major organs and tissues of interest, including the liver, kidneys, spleen, heart, lungs, muscle, brain, and a sample of bone.

-

Collect urine and feces from the metabolism cages at regular intervals for up to 7 days to determine the excretion profile.

-

-

Sample Processing and Analysis:

-

Weigh each collected organ and tissue sample.

-

Measure the radioactivity in each sample using a gamma counter.

-

Prepare standards from the injected solution to calculate the percentage of the injected dose (%ID) in each organ.

-

Express the biodistribution data as %ID per gram of tissue (%ID/g).

-

For blood samples, centrifuge to separate plasma and measure radioactivity in both plasma and the cellular fraction.

-

-

Data Analysis:

-

Calculate the mean and standard deviation for the %ID/g for each organ at each time point.

-

Plot the biodistribution data over time for each organ to visualize the uptake and clearance kinetics.

-

Calculate the total percentage of the dose excreted in urine and feces over the collection period.

-

Visualizations

The following diagrams illustrate key pathways and workflows related to the study of this compound.

Caption: Hepatic transport pathway of this compound.

Caption: Experimental workflow for a biodistribution study.

Caption: A simplified two-compartment pharmacokinetic model for this compound.

References

- 1. The role of this compound as a paramagnetic contrast medium in the characterization and detection of focal liver lesions: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Detection and characterization of liver lesions using this compound as a tissue-specific contrast agent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Use of gadoxetate disodium for functional MRI based on its unique molecular mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bayer.com [bayer.com]

- 5. The role of this compound-enhanced magnetic resonance cholangiography in the evaluation of postoperative bile duct injury: pictorial essay - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics and imaging properties of Gd-EOB-DTPA in patients with hepatic and renal impairment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Quantification of liver function using this compound-enhanced MRI - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The MR imaging diagnosis of liver diseases using this compound: Emphasis on hepatobiliary phase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Patterns of enhancement in the hepatobiliary phase of this compound-enhanced MRI - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.rsna.org [pubs.rsna.org]

A Technical Guide to Gadoxetic Acid Uptake Transporters: OATP1B1 and OATP1B3

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Organic Anion Transporting Polypeptides OATP1B1 (encoded by SLCO1B1) and OATP1B3 (encoded by SLCO1B3) are critical gatekeepers for the liver.[1][2][3] These transporters are predominantly expressed on the basolateral (sinusoidal) membrane of human hepatocytes, where they mediate the uptake of a wide array of endogenous compounds and xenobiotics from the blood into the liver.[1][2][4][5] Their function is a rate-determining step in the hepatic clearance of many clinically important drugs, including statins, anticancer agents, and certain antibiotics.[1][2][6][7]

Gadoxetic acid (Gd-EOB-DTPA), a liver-specific magnetic resonance imaging (MRI) contrast agent, is a key substrate for both OATP1B1 and OATP1B3.[8][9] Its uptake into hepatocytes allows for functional assessment of the liver and improved detection and characterization of liver lesions.[10][11] Consequently, understanding the molecular characteristics, kinetics, regulation, and clinical implications of OATP1B1 and OATP1B3 is paramount for drug development, predicting drug-drug interactions (DDIs), and interpreting this compound-enhanced MRI data.[4][9]

This technical guide provides a comprehensive overview of OATP1B1 and OATP1B3, with a specific focus on their interaction with this compound. It includes quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows to serve as an essential resource for professionals in the field.

Molecular Characteristics and Mechanism of Uptake

OATP1B1 and OATP1B3 belong to the solute carrier organic anion (SLCO) transporter superfamily.[1][2] The genes for both are located on chromosome 12.[1][2] The proteins share approximately 80% amino acid homology and are structurally similar, each possessing 12 putative transmembrane domains with intracellular N- and C-termini.[1][2] Despite their similarities, they exhibit distinct, albeit overlapping, substrate specificities and different zonal expression patterns within the liver lobules; OATP1B1 shows a diffuse pattern, while OATP1B3 is expressed more centrally.[1]

The uptake of substrates like this compound is a crucial first step for their subsequent metabolism or biliary excretion.[6] This process can be influenced by competitive inhibition from other drugs, genetic variations that alter transporter function, and changes in transporter expression levels.[3][4]

Quantitative Data

Transport Kinetics of this compound and Probe Substrates

The affinity (Kₘ) and maximum transport velocity (Vₘₐₓ) are fundamental parameters for characterizing transporter function. Estradiol-17β-glucuronide (E₂-17βG) and cholecystokinin octapeptide (CCK-8) are commonly used as relatively specific probe substrates for OATP1B1 and OATP1B3, respectively.[1][12]

| Transporter | Substrate | Kₘ (µM) | Vₘₐₓ (pmol/mg protein/min) | Cell System |

| OATP1B1 | This compound | 49.3 ± 8.0 | 1,480 ± 110 | OATP-transfected HEK293 cells |

| OATP1B3 | This compound | 27.6 ± 4.5 | 1,190 ± 70 | OATP-transfected HEK293 cells |

| OATP1B1 | Estradiol-17β-glucuronide | 1.5 - 4.2 | Not specified | OATP1B1-expressing cells |

| OATP1B3 | Cholecystokinin-8 (CCK-8) | 0.4 - 1.2 | Not specified | OATP1B3-expressing cells |

Note: Kinetic values can vary between experimental systems and conditions. Data synthesized from multiple sources.

Protein Expression Levels in Human Liver

Quantifying the absolute protein expression of transporters in the liver is crucial for in vitro-in vivo extrapolation (IVIVE) and developing physiologically based pharmacokinetic (PBPK) models.[13] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this quantification.

| Transporter | Mean Protein Expression (fmol/µg membrane protein) | Range | Method |

| OATP1B1 | 2.0 ± 0.9 | 7-fold | LC-MS/MS |

| OATP1B3 | 1.1 ± 0.5 | 8-fold | LC-MS/MS |

Data from a study of 64 human liver samples.[14]

Impact of Genetic Polymorphisms

Single nucleotide polymorphisms (SNPs) in the SLCO1B1 and SLCO1B3 genes can significantly alter transporter function, affecting drug pharmacokinetics and response.[3][15] The SLCO1B1 c.521T>C (p.Val174Ala) polymorphism is particularly well-studied and is associated with reduced transport activity.[16]

| Gene | Polymorphism | Haplotype | Effect on Transport Activity | Clinical Consequence |

| SLCO1B1 | c.388A>G (p.Asn130Asp) | 1b | Substrate-dependent altered activity | Variable |

| SLCO1B1 | c.521T>C (p.Val174Ala) | 5, *15, *17 | Markedly reduced uptake | Increased plasma concentrations of substrates (e.g., statins, this compound), increased risk of myopathy[1] |

| SLCO1B3 | c.334T>G (p.Ser112Ala) | - | Reduced transport activity in vitro | Reduced hepatic uptake of some substrates |

| SLCO1B3 | c.699G>A (p.Met233Ile) | - | Reduced transport activity in vitro | Reduced hepatic uptake of some substrates |

Note: The clinical impact of OATP1B3 polymorphisms is generally less pronounced than that of OATP1B1 c.521T>C.[16]

OATP1B1/B3 Inhibition by Drugs

Co-administration of drugs that inhibit OATP1B1/B3 can lead to clinically significant DDIs.[1][4] Rifampicin and cyclosporine are well-characterized potent inhibitors often used in clinical DDI studies.[4][17]

| Inhibitor | Victim Drug (Substrate) | Transporter(s) Inhibited | In Vitro Kᵢ (µM) | Clinical Effect |

| Cyclosporine A | Statins, Repaglinide | OATP1B1, OATP1B3 | ~0.1-0.5 | Markedly increased plasma concentration of victim drug[4] |

| Rifampicin (single dose) | Statins, this compound | OATP1B1, OATP1B3 | ~0.5-2.0 | Increased plasma concentration of victim drug[4][8] |

| Gemfibrozil | Statins | OATP1B1 | ~10-25 | Moderate increase in plasma concentration of victim drug[4] |

| Various TKIs (e.g., Nilotinib) | CCK-8 | OATP1B3 | Potent, noncompetitive | Potential for DDIs with OATP1B3 substrates[18] |

| Paritaprevir | Bilirubin | OATP1B1, OATP1B3 | Not specified | Can cause hyperbilirubinemia[9] |

Kᵢ values are approximate and can vary based on the assay system and probe substrate used.[1]

Experimental Protocols

Protocol: In Vitro OATP1B1/B3 Uptake Assay

This protocol describes a typical experiment to determine if a test compound is a substrate or inhibitor of OATP1B1 or OATP1B3 using stably transfected cell lines (e.g., HEK293 or CHO cells).

Materials:

-

HEK293 or CHO cells stably expressing human OATP1B1 or OATP1B3.

-

Mock-transfected cells (control).

-

Cell culture medium, plates (e.g., 24-well), and incubator (37°C, 5% CO₂).

-

Uptake buffer (e.g., Hank's Balanced Salt Solution, HBSS).

-

Radiolabeled probe substrate (e.g., [³H]Estradiol-17β-glucuronide for OATP1B1, [³H]CCK-8 for OATP1B3).

-

Test compound and known inhibitor (e.g., rifampicin).

-

Lysis buffer (e.g., 0.5% Triton-X-100).

-

Scintillation cocktail and counter.

Methodology:

-

Cell Seeding: Plate OATP-expressing and mock cells at an appropriate density and culture until they form a confluent monolayer (typically 24-48 hours).

-

Pre-incubation: Aspirate culture medium, wash cells twice with warm uptake buffer. Pre-incubate cells with buffer (and inhibitor, if applicable) for 10-15 minutes at 37°C.

-

Initiate Uptake: Remove pre-incubation buffer and add warm uptake buffer containing the radiolabeled probe substrate (with or without the test compound/inhibitor). Incubate for a short, defined period (e.g., 2-5 minutes) at 37°C to measure initial uptake rates.

-

Terminate Uptake: Stop the reaction by aspirating the substrate solution and immediately washing the cells three times with ice-cold uptake buffer.

-

Cell Lysis: Add lysis buffer to each well and incubate to ensure complete cell lysis.

-

Quantification: Transfer an aliquot of the lysate to a scintillation vial, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter.

-

Protein Normalization: Use a separate aliquot of the lysate to determine the total protein content (e.g., using a BCA protein assay) for each well.

-

Data Analysis: Calculate the specific uptake by subtracting the uptake in mock cells from that in OATP-expressing cells. Normalize uptake to protein content and time (pmol/mg protein/min). For inhibition studies, calculate IC₅₀ and Kᵢ values.

Protocol: Quantification of OATP1B1/B3 Protein by LC-MS/MS

This protocol outlines the key steps for absolute quantification of OATP proteins from human liver tissue using a targeted proteomics approach.

Materials:

-

Frozen human liver tissue samples.

-

Membrane protein extraction kit.

-

BCA protein assay kit.

-

Trypsin (proteomics grade).

-

Synthetic signature peptides (unique to OATP1B1 and OATP1B3) and corresponding stable isotope-labeled (SIL) internal standards.[14]

-

LC-MS/MS system.

Methodology:

-

Membrane Isolation: Isolate total native membrane proteins from homogenized liver tissue according to the extraction kit manufacturer's protocol.[14]

-

Protein Quantification: Determine the total protein concentration of the membrane fraction using a BCA assay.

-

Trypsin Digestion: Denature, reduce, and alkylate the membrane proteins. Digest the proteins into smaller peptides using trypsin.

-

Sample Preparation: Spike the digested sample with a known concentration of SIL internal standard peptides.

-

LC-MS/MS Analysis: Analyze the peptide mixture using a liquid chromatography system coupled to a tandem mass spectrometer. The system is set up to specifically detect and quantify the pre-selected signature peptides and their corresponding SIL internal standards.

-

Data Analysis: Calculate the concentration of the endogenous signature peptide by comparing its peak area to the peak area of the known amount of SIL internal standard. Convert the peptide amount to the absolute protein amount (e.g., fmol of transporter per µg of total membrane protein).

Protocol: Clinical this compound-Enhanced MRI for Liver Function

This protocol provides a general framework for acquiring and analyzing this compound-enhanced MRI to assess OATP function.

Patient Preparation:

-

Fasting for at least 4 hours prior to the exam is recommended.

-

Discontinue any known OATP1B1/B3 inhibitor medications (e.g., ursodeoxycholic acid) prior to the scan, if clinically feasible.[9]

Imaging Protocol:

-

Pre-contrast Imaging: Acquire baseline T1-weighted images of the liver.

-

Contrast Administration: Administer this compound intravenously at a standard dose (e.g., 0.025 mmol/kg body weight).

-

Dynamic Post-contrast Imaging: Acquire sequential T1-weighted images during the arterial, portal venous, and transitional phases immediately following injection.

-

Hepatobiliary Phase (HBP) Imaging: Acquire T1-weighted images at approximately 20 minutes post-injection.[8] This phase reflects the uptake of this compound into functional hepatocytes via OATP transporters.

Data Analysis:

-

Qualitative Assessment: Visually assess the degree of liver parenchymal enhancement in the HBP. Reduced or heterogeneous enhancement may indicate impaired OATP function or liver disease.[16]

-

Quantitative Assessment:

-

Measure signal intensity (SI) in regions of interest (ROIs) placed in the liver parenchyma and a reference tissue (e.g., spleen or muscle) on pre- and post-contrast HBP images.

-

Calculate enhancement ratios, such as the liver-to-spleen contrast enhancement ratio, to quantify OATP-mediated uptake.

-

Advanced pharmacokinetic modeling can be applied to the dynamic imaging data to derive quantitative parameters like the hepatic uptake rate (k_he) and hepatic extraction fraction.[10]

-

Regulation of OATP1B1/B3 Function

The transport activity of OATP1B1 and OATP1B3 is not static; it is regulated by various cellular mechanisms, including post-translational modifications like phosphorylation.[1] Activation of protein kinase C (PKC), for example, has been shown to downregulate OATP1B3 transport function, potentially through increased phosphorylation of the transporter protein.[1] Furthermore, recent studies suggest that tyrosine kinase activity is also involved in regulating the function of both OATP1B1 and OATP1B3.[18]

Protein-protein interactions also play a regulatory role. OATP1B3 can form hetero-oligomers with other transporters like OATP1B1 and NTCP, which can modulate its expression at the plasma membrane and its transport activity.[19] For instance, co-expression with OATP1B1 can increase the plasma membrane expression of OATP1B3.[19]

Conclusion

OATP1B1 and OATP1B3 are central to hepatic drug disposition and are the primary mediators of this compound uptake for functional liver imaging. A thorough understanding of their molecular biology, transport kinetics, regulation, and the impact of genetic variability and drug interactions is essential for modern drug development and clinical practice. The quantitative data and standardized protocols presented in this guide offer a foundational resource for researchers aiming to investigate these critical transporters, predict clinical outcomes, and ultimately enhance therapeutic efficacy and patient safety.

References

- 1. mdpi.com [mdpi.com]

- 2. Regulation of Organic Anion Transporting Polypeptides (OATP) 1B1- and OATP1B3-Mediated Transport: An Updated Review in the Context of OATP-Mediated Drug-Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Role of the liver-specific transporters OATP1B1 and OATP1B3 in governing drug elimination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Clinical importance of OATP1B1 and OATP1B3 in drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Role of OATP-1B1 and/or OATP-1B3 in hepatic disposition of tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Redirecting [linkinghub.elsevier.com]

- 8. researchgate.net [researchgate.net]

- 9. This compound–enhanced magnetic resonance imaging to predict paritaprevir-induced hyperbilirubinemia during treatment of hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quantification of liver function using this compound-enhanced MRI - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Aberrant expression of OATP1B3 in colorectal cancer liver metastases and its clinical implication on this compound-enhanced MRI - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Organic Anion Transporting Polypeptide (OATP)1B1 and OATP1B3 as Important Regulators of the Pharmacokinetics of Substrate Drugs [jstage.jst.go.jp]

- 13. researchgate.net [researchgate.net]

- 14. Interindividual Variability in Hepatic Organic Anion-Transporting Polypeptides and P-Glycoprotein (ABCB1) Protein Expression: Quantification by Liquid Chromatography Tandem Mass Spectroscopy and Influence of Genotype, Age, and Sex - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The role of OATP1B1 and OATP1B3 transporter polymorphisms in drug disposition and response to anticancer drugs: a review of the recent literature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. rsna.org [rsna.org]

- 17. Inhibitors of Organic Anion-Transporting Polypeptides 1B1 and 1B3: Clinical Relevance and Regulatory Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Influence of Tyrosine Kinase Inhibition on Organic Anion Transporting Polypeptide 1B3-Mediated Uptake - PMC [pmc.ncbi.nlm.nih.gov]

- 19. OATP1B3 Expression and Function is Modulated by Coexpression with OCT1, OATP1B1, and NTCP - PMC [pmc.ncbi.nlm.nih.gov]

The Biphasic Action of Gadoxetic Acid in Liver Imaging: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gadoxetic acid (Gd-EOB-DTPA) is a gadolinium-based contrast agent with a unique biphasic mechanism of action that has revolutionized liver magnetic resonance imaging (MRI). Its properties allow for a comprehensive evaluation of hepatic lesions and overall liver function. This technical guide provides an in-depth overview of the core principles of this compound's action, detailed experimental protocols for its use in liver imaging, a summary of quantitative data for functional liver assessment, and visualizations of the key cellular pathways and experimental workflows.

Introduction: The Biphasic Principle

This compound exhibits a biphasic behavior following intravenous administration. This dual functionality is attributed to the lipophilic ethoxybenzyl group in its molecular structure, which facilitates its transport into hepatocytes.[1]

-

Extracellular (Dynamic) Phase: Immediately after injection, this compound distributes within the extracellular space, behaving similarly to conventional gadolinium-based contrast agents. This phase, encompassing the arterial, portal venous, and transitional phases, is crucial for assessing the vascularity of liver lesions.[2][3]

-

Hepatobiliary Phase (HBP): Following the initial dynamic phase, this compound is actively transported into functional hepatocytes.[2][4] This selective uptake leads to a sustained enhancement of the liver parenchyma, typically peaking between 10 to 120 minutes post-injection.[2] Lesions lacking functional hepatocytes, such as metastases, will not accumulate the contrast agent and will therefore appear hypointense against the enhanced liver background.[1]

Cellular Mechanisms of Uptake and Excretion

The hepatocyte-specific uptake and subsequent biliary excretion of this compound are mediated by a series of transmembrane transporters. Understanding these pathways is critical for interpreting imaging findings and for drug development professionals studying drug-drug interactions.

Sinusoidal Uptake

The primary mechanism for the uptake of this compound from the sinusoidal blood into hepatocytes is through the Organic Anion Transporting Polypeptides (OATPs) , specifically OATP1B1 and OATP1B3 .[5][6][7] These transporters are located on the basolateral membrane of hepatocytes and are responsible for the uptake of a wide range of endogenous and exogenous compounds.[7] Genetic polymorphisms in the genes encoding these transporters can lead to interindividual variability in hepatic enhancement.[5][8]

Canalicular Excretion

Once inside the hepatocyte, this compound is excreted into the bile canaliculi primarily by the Multidrug Resistance-Associated Protein 2 (MRP2) .[6][9] MRP2 is an ATP-dependent efflux transporter located on the canalicular membrane of the hepatocyte.[10] A secondary efflux pathway back into the sinusoidal blood is mediated by MRP3 .[6][11]

The following diagram illustrates the cellular transport of this compound:

Experimental Protocols for Liver Imaging

Standardized imaging protocols are essential for obtaining high-quality, reproducible data. The following sections outline typical protocols for this compound-enhanced liver MRI.

Patient Preparation and Dosing

-

Fasting: Patients are typically required to fast for at least 4 hours prior to the examination to minimize gallbladder contraction and optimize visualization of the biliary system.

-

Contrast Agent Administration: this compound is administered as an intravenous bolus injection at a dose of 0.025 mmol/kg of body weight, followed by a saline flush.[12][13]

MRI Acquisition Sequences

A comprehensive liver MRI protocol with this compound includes pre-contrast sequences and dynamic post-contrast imaging.

Pre-Contrast Imaging:

-

T1-weighted in-phase and opposed-phase imaging

-

T2-weighted imaging (e.g., fast spin-echo)

-

Diffusion-weighted imaging (DWI)

Post-Contrast Dynamic Imaging:

-

Arterial Phase: Acquired 15-25 seconds after injection.[14]

-

Portal Venous Phase: Acquired at approximately 60 seconds post-injection.[14]

-

Transitional Phase: Acquired at approximately 120 seconds post-injection.[14]

-

Hepatobiliary Phase (HBP): Acquired at 20 minutes post-injection. Imaging can be extended up to 120 minutes if necessary.[14]

The following diagram outlines a typical experimental workflow for this compound-enhanced liver MRI:

Quantitative Assessment of Liver Function

This compound-enhanced MRI provides a non-invasive method for the quantitative assessment of liver function. Various parameters derived from the imaging data have been shown to correlate with established clinical measures of liver function, such as the Child-Pugh score and the Model for End-Stage Liver Disease (MELD) score.[6]

Key Quantitative Parameters

The following table summarizes key quantitative parameters used in the assessment of liver function with this compound-enhanced MRI.

| Parameter | Description | Typical Findings in Liver Disease |

| Relative Liver Enhancement (RLE) | The percentage increase in liver signal intensity in the hepatobiliary phase compared to the pre-contrast signal intensity. | Decreased RLE with increasing severity of liver disease.[9] |

| Liver-to-Spleen Contrast Ratio | The ratio of the signal intensity of the liver to that of the spleen in the hepatobiliary phase. | Decreased ratio in patients with impaired liver function.[1] |

| Hepatocyte Uptake Ratio | A measure representing the amount of contrast agent taken up by hepatocytes. | Negatively correlated with the indocyanine green retention rate (ICG R15), a marker of liver dysfunction.[12] |

| T1 Relaxation Time | Measurement of the T1 relaxation time of the liver parenchyma before and after contrast administration. | Post-contrast T1 values are higher in patients with liver disease due to reduced contrast uptake.[8] |

| Hepatic Uptake Rate (Khep) | A parameter derived from dynamic contrast-enhanced MRI that reflects the rate of contrast agent uptake by hepatocytes. | Reduced in patients with chronic liver disease.[1] |

Correlation with Clinical Scores

The table below presents the correlation of various MRI-derived parameters with established clinical scores of liver function.

| MRI Parameter | Clinical Score | Correlation Coefficient (r) | Significance (p-value) | Reference |

| Hepatocyte Uptake Ratio | ICG R15 | -0.78 | < .001 | [12] |

| Liver-to-Spleen Ratio | Child-Pugh Score | > 0.8 | < .05 | |

| Liver-to-Muscle Ratio | Child-Pugh Score | > 0.8 | < .05 | |

| Hepatic Uptake Index | MELD Score | > 0.8 | < .05 | |

| Relative Enhancement of the Liver | T1 time at 20 min | > 0.90 | < .05 | [1] |

| Liver-Spleen Contrast Ratio at 20 min | Hepatic Uptake Rate | > 0.90 | < .05 | [1] |

Applications in Research and Drug Development

The unique properties of this compound make it a valuable tool for both clinical and preclinical research.

-

Drug-Induced Liver Injury (DILI): Changes in this compound uptake and excretion can serve as early biomarkers for DILI.

-

Drug-Drug Interactions: As this compound utilizes the same transporters as many drugs, it can be used to study the inhibitory or inductive effects of new chemical entities on OATP and MRP transporters. For example, drugs like rifampicin, a strong inhibitor of OATPs, have been shown to significantly decrease liver enhancement.[5]

-

Preclinical Studies: this compound-enhanced MRI in animal models can provide valuable insights into the pathophysiology of liver diseases and the efficacy of novel therapeutic interventions.

Conclusion

The biphasic action of this compound, mediated by specific cellular transporters, provides a powerful and versatile tool for the comprehensive assessment of the liver. Its ability to provide both morphological and functional information in a single examination has significant implications for the diagnosis and management of liver diseases, as well as for advancing research and drug development in hepatology. The quantitative parameters derived from this compound-enhanced MRI offer objective and reproducible measures of liver function, paving the way for more personalized and precise medical interventions.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Fat-separated T1 mapping for liver function analysis on this compound-enhanced MR imaging: 2D two-point Dixon Look-Locker inversion recovery sequence for differentiation of Child-Pugh class B/C from Child-Pugh class A/chronic liver disease - Hwang - Quantitative Imaging in Medicine and Surgery [qims.amegroups.org]

- 3. Magnetic resonance imaging of liver tumors using this compound (Gd-EOB-DTPA) - pilot study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fat-separated T1 mapping for liver function analysis on this compound-enhanced MR imaging: 2D two-point Dixon Look-Locker inversion recovery sequence for differentiation of Child-Pugh class B/C from Child-Pugh class A/chronic liver disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Quantitative Assessment of Liver Function Using Gadoxetate-Enhanced Magnetic Resonance Imaging: Monitoring Transporter-Mediated Processes in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Value of T1 mapping on this compound-enhanced MRI for microvascular invasion of hepatocellular carcinoma: a retrospective study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quantification of liver function using this compound-enhanced MRI - PMC [pmc.ncbi.nlm.nih.gov]

- 9. hama-med.repo.nii.ac.jp [hama-med.repo.nii.ac.jp]

- 10. pubs.rsna.org [pubs.rsna.org]

- 11. researchgate.net [researchgate.net]

- 12. droracle.ai [droracle.ai]

- 13. Quantitative evaluation of liver function with this compound enhanced MRI: Comparison among signal intensity-, T1-relaxometry-, and dynamic-hepatocyte-specific-contrast-enhanced MRI- derived parameters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. T1 mapping for liver function evaluation in this compound-enhanced MR imaging: comparison of look-locker inversion recovery and B1 inhomogeneity-corrected variable flip angle method - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Safety and Efficacy of Gadoxetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gadoxetic acid, a gadolinium-based contrast agent, is a valuable tool in magnetic resonance imaging (MRI), particularly for the detection and characterization of focal liver lesions. Its unique pharmacokinetic profile, combining initial distribution in the extracellular fluid with subsequent uptake by hepatocytes, allows for both dynamic and hepatobiliary phase imaging. This dual functionality provides comprehensive information on lesion vascularity and hepatocellular function. This technical guide provides an in-depth overview of the preclinical studies that have established the safety and efficacy profile of this compound, with a focus on quantitative data, detailed experimental methodologies, and the underlying biological pathways.

Core Mechanism of Action: Cellular Uptake and Efflux

The hepatocyte-specific properties of this compound are mediated by a series of active transport processes. Following intravenous administration, approximately 50% of the injected dose is taken up by hepatocytes from the sinusoidal blood. This uptake is primarily facilitated by organic anion transporting polypeptides (OATPs), specifically OATP1B1 and OATP1B3, located on the basolateral membrane of hepatocytes. Once inside the hepatocyte, this compound is not metabolized. Subsequently, it is actively secreted into the bile canaliculi by the multidrug resistance-associated protein 2 (MRP2), an efflux transporter on the canalicular membrane. The remaining 50% of the injected dose is eliminated by the kidneys through glomerular filtration. This dual elimination pathway is a key feature of this compound's safety profile.[1]

Preclinical Safety Profile

The preclinical safety of this compound has been evaluated in a range of in vitro and in vivo studies. These studies have demonstrated a favorable safety profile, with a high therapeutic index.

Acute Toxicity

Acute toxicity studies have been conducted in various animal species to determine the median lethal dose (LD50) following a single intravenous injection.

| Species | Route of Administration | LD50 (mmol/kg) |

| Mouse | Intravenous | 10 |

| Rat | Intravenous | 10 |

Data sourced from preclinical evaluations.

Repeat-Dose Toxicity

Subacute and chronic toxicity studies have been performed to assess the effects of repeated administration of this compound. In a 4-week repeat-dose study in rats, the most significant finding was a dose-related, reversible tubular cell vacuolation in the kidneys. This is a common observation with gadolinium-based contrast agents and is generally not associated with significant renal impairment at clinically relevant doses.[2] A study in neonatal rats showed no treatment-related effects on organs at doses up to 0.75 mmol/kg, with only minor, reversible renal histology changes observed at 0.25 mmol/kg.[3]

Pharmacokinetics and Biodistribution

The pharmacokinetic profile of this compound is characterized by rapid distribution and a dual elimination pathway.

Pharmacokinetic Parameters

| Parameter | Value (in Rats) | Notes |

| Total Plasma Clearance | 44.5 ± 4.87 ml/min/kg (at 0.05 mmol/kg) | Non-linear, dose-dependent clearance. |

| Plasma Protein Binding | ~10% | Low protein binding contributes to its rapid distribution and elimination. |

| Metabolism | Not metabolized | Excreted unchanged.[4] |

Biodistribution

Biodistribution studies using radiolabeled this compound (153Gd-EOB-DTPA) have been conducted in rats to determine the organ distribution and excretion routes.

| Excretion Route | Percentage of Injected Dose (in Rats) | Time Frame |

| Fecal (Biliary) | 57.0% - 81.9% | 3-7 days |

| Renal (Urine) | 17.5% - 40.9% | 3-7 days |

Data compiled from multiple preclinical studies.

These studies show that this compound is almost completely eliminated from the body, with very little long-term retention in tissues.[5]

Preclinical Efficacy

The efficacy of this compound as a contrast agent for liver imaging has been extensively evaluated in preclinical models of liver disease, particularly in the context of detecting and characterizing focal liver lesions and assessing liver function.

Dynamic Contrast-Enhanced MRI (DCE-MRI) for Liver Function Assessment

DCE-MRI with this compound is a powerful technique for the non-invasive assessment of liver function. In preclinical models, it has been used to evaluate changes in hepatobiliary transporter function and the progression of liver fibrosis.

A typical experimental workflow for a preclinical DCE-MRI study in a rat model of liver fibrosis is as follows:

In a rat model of thioacetamide-induced liver fibrosis, DCE-MRI with this compound demonstrated a strong correlation between imaging-derived parameters (such as the initial area under the curve) and the histologic collagen area, indicating its utility in staging fibrosis.[6]

Experimental Protocols

Acute Intravenous Toxicity Study

Objective: To determine the median lethal dose (LD50) of this compound following a single intravenous administration in rodents.

Animals: Male and female mice and rats.

Methodology:

-

Animals are divided into groups, with each group receiving a different dose of this compound.

-

This compound is administered as a single bolus injection into a tail vein.

-

Animals are observed for clinical signs of toxicity and mortality for a period of 14 days.

-

The LD50 is calculated using appropriate statistical methods (e.g., probit analysis).

In Vitro OATP1B1 and MRP2 Transporter Assays

Objective: To determine if this compound is a substrate and/or inhibitor of the hepatic uptake transporter OATP1B1 and the efflux transporter MRP2.

Methodology:

-

Cell Culture: Use of cell lines stably overexpressing the transporter of interest (e.g., HEK293-OATP1B1 or MDCKII-MRP2).

-

Substrate Assessment:

-

Incubate the transporter-expressing cells with varying concentrations of this compound.

-

Measure the intracellular concentration of this compound over time using a suitable analytical method (e.g., LC-MS/MS).

-

Compare the uptake in transporter-expressing cells to control cells to determine transporter-mediated uptake.

-

-

Inhibition Assessment:

-

Incubate the transporter-expressing cells with a known probe substrate for the transporter in the presence and absence of varying concentrations of this compound.

-

Measure the uptake of the probe substrate.

-

A decrease in probe substrate uptake in the presence of this compound indicates inhibition.

-

DCE-MRI for Liver Function in a Rat Fibrosis Model

Objective: To quantitatively assess liver function using DCE-MRI with this compound in a rat model of liver fibrosis.

Animal Model: Liver fibrosis is induced in rats, for example, by intraperitoneal injections of thioacetamide.

MRI Protocol:

-